[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride
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Overview
Description
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound with the molecular formula C19H25Cl2N5O2 . It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a multi-step process. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline . The final step involves quaternization with trimethylamine to form the ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound is employed in staining techniques for microscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is widely used in the textile industry for dyeing fabrics
Mechanism of Action
The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is often mediated through the azo and nitro groups, which can undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: This compound shares a similar structure but lacks the trimethylammonium chloride group.
4-Nitrophenyl chloroformate: Another related compound used in coupling reactions.
Uniqueness
The presence of the trimethylammonium chloride group in [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium chloride] imparts unique properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications where these properties are desired .
Properties
CAS No. |
25198-22-5 |
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Molecular Formula |
C19H25ClN5O2.Cl C19H25Cl2N5O2 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25ClN5O2.ClH/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;/h6-11,14H,5,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZFRUNHQZTYGGDY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
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